molecular formula C10H13BrN2O2 B13109962 Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate

Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B13109962
M. Wt: 273.13 g/mol
InChI Key: ATXPEYQTEGNFJM-QMMMGPOBSA-N
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Description

Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate is a chemical compound with significant potential in various scientific fields It is characterized by the presence of an ethyl ester group, an amino group, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with ethyl chloroformate and subsequent amination. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amino acids, and ester compounds. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The amino group may also participate in electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(6-bromopyridin-3-yl)propanoate
  • Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate
  • N-(pyridin-2-yl)amides

Uniqueness

Ethyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new molecules with potential therapeutic applications .

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(6-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m0/s1

InChI Key

ATXPEYQTEGNFJM-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CN=C(C=C1)Br)N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)Br)N

Origin of Product

United States

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